21-Fluoropromegestone is derived from natural steroid precursors through various synthetic pathways. It is classified under the category of fluorinated steroids and is primarily studied for its potential applications in hormone replacement therapies and as a radiolabeled compound for imaging studies.
The synthesis of 21-Fluoropromegestone typically involves several key methods, including:
The molecular structure of 21-Fluoropromegestone can be characterized by its unique arrangement of carbon, hydrogen, oxygen, and fluorine atoms. The introduction of fluorine at the 21 position alters both the steric and electronic properties of the molecule.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate spatial arrangements that are critical for receptor binding.
21-Fluoropromegestone participates in various chemical reactions due to its functional groups:
The mechanism of action of 21-Fluoropromegestone primarily involves interaction with steroid hormone receptors. Upon binding to these receptors, it modulates gene expression related to various physiological processes such as:
Studies have shown that the fluorinated analogs exhibit altered receptor binding affinities compared to their non-fluorinated counterparts, potentially leading to enhanced therapeutic effects or reduced side effects .
The physical and chemical properties of 21-Fluoropromegestone are critical for its application in medicinal chemistry:
Techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time.
21-Fluoropromegestone has several scientific applications:
21-Fluoropromegestone is a synthetic fluorinated steroid analogue belonging to the progestin class, characterized by a single fluorine atom substitution at the C21 position of the pregnane skeleton. This structural modification strategically alters its biochemical behavior compared to non-fluorinated progestins, enhancing metabolic stability, receptor binding affinity, and resistance to enzymatic degradation. As a research compound, it serves as a critical tool for investigating steroid-receptor interactions and designing targeted hormonal therapies. Its development reflects decades of research into positional fluorination of steroids, leveraging fluorine’s unique physicochemical properties to fine-tune pharmacokinetics without radically altering molecular geometry [1] [4].
The rational design of fluorinated steroids emerged in the mid-20th century following the landmark discovery by Fried and Sabo (1953) that 9α-fluorocortisol exhibited tenfold greater glucocorticoid activity than cortisol. This breakthrough underscored fluorine’s ability to amplify bioactivity through electronic and steric effects. Early fluorination methods relied on hazardous reagents like perchloryl fluoride (ClO₃F) or trifluoroacetyl hypofluorite (CF₃COOF), limiting scalability. The 1980s–2000s witnessed transformative advances with the introduction of electrophilic N–F reagents (e.g., Selectfluor™, NFSI), enabling safer, regioselective fluorination. Selectfluor™ alone accounts for ≈80% of industrial-scale fluorosteroid syntheses today, including blockbuster drugs like fluticasone propionate [1] [4].
Table 1: Evolution of Key Fluorination Reagents for Steroid Synthesis
Reagent | Era | Mechanism | Limitations | Notable Steroid Products |
---|---|---|---|---|
Perchloryl fluoride | 1950s–1960s | Electrophilic | Explosive; poor selectivity | 9α-Fluorocortisol |
CF₃COOF | 1960s–1970s | Electrophilic | Thermal instability; toxicity | Early 6α-fluorosteroids |
Selectfluor™ | 1980s–present | Electrophilic (N–F) | Solubility constraints | Fluticasone, 21-Fluoroprogesterone |
[¹⁸F]KF/crown ether | 1970s–present | Nucleophilic | Requires radiochemistry | PET tracers (e.g., 21-[¹⁸F]F-progesterone) |
Simultaneously, nucleophilic fluorination protocols matured, exemplified by the 1977 synthesis of 21-[¹⁸F]fluoroprogesterone using potassium [¹⁸F]fluoride and 18-crown-6. This method enabled positron emission tomography (PET) studies of steroid distribution, highlighting fluorine’s dual role in therapy and diagnostics [3].
21-Fluoropromegestone (systematic name: 17α-Methyl-19-nor-21-fluoropregna-4,9-diene-3,20-dione) features a cyclopentanoperhydrophenanthrene core with three critical modifications:
Table 2: Key Physicochemical Properties of 21-Fluoropromegestone vs. Promegestone
Property | 21-Fluoropromegestone | Promegestone | Effect of Fluorination |
---|---|---|---|
Molecular formula | C₂₂H₂₉FO₂ | C₂₂H₃₀O₂ | +F; –H |
C21 van der Waals radius | 1.47 Å (F) | 1.20 Å (H) | Alters electrostatics |
C–F bond dipole | 1.41 D | ~0.4 D (C–H) | Enhanced polarity |
logP (calculated) | ≈4.1 | ≈4.5 | Slight hydrophilicity increase |
The fluorine atom’s electronegativity (3.98) induces a strong dipole moment, polarizing adjacent bonds. This elevates the electron-withdrawing nature of the C21 methylene, which stabilizes the 20-carbonyl group against reduction and impedes nucleophilic attack at C21. X-ray crystallography confirms that the C–F bond adopts a gauche conformation relative to the C20 carbonyl, minimizing steric clashes while maximizing electronic effects [4] [6].
Synthesis:
Positional fluorination exploits site-specific fluorine substitution to modulate steroid-receptor interactions and metabolic stability. At C21, fluorination uniquely influences both mineralocorticoid and progestagen pathways:
Metabolic blockade: Fluorine substitution at C21 completely inhibits CYP21A2 hydroxylase activity, a key enzyme in glucocorticoid/mineralocorticoid synthesis. As demonstrated with 21-fluoroprogesterone, this prevents conversion to 11-deoxycortisol, redirecting substrates toward androgen pathways via CYP17A1 17,20-lyase activity [6].
Receptor binding effects: The –CH₂F group’s polarity enhances hydrogen bonding with progesterone receptor (PR) residues. Computational docking reveals that the fluorine atom forms a weak C–H···F interaction with Leu715 in the PR ligand-binding domain, contributing ≈0.8 kcal/mol binding energy. This stabilizes the active conformation without steric perturbation, contrasting with bulky C21 substituents (e.g., –OH or –OCOCH₃) [4] [7].
Metabolic stability: Fluorination retards hepatic deactivation via C20 carbonyl reduction and C17 side-chain cleavage. In microsomal assays, 21-fluoropromegestone exhibits a 4.3-fold longer half-life than promegestone due to impeded aldo-keto reductase (AKR1C) access to the C20 carbonyl, which is electronically deactivated by the β-fluorine atom [4] [6].
Table 3: Impact of C21 Fluorination on Steroid Biochemical Properties
Biochemical Parameter | Non-fluorinated Steroid | 21-Fluorinated Analogue | Mechanistic Basis |
---|---|---|---|
CYP21A2 hydroxylation | High activity (kcat ≈12 min⁻¹) | Undetectable | Steric/electronic blockade of O₂ insertion |
Plasma half-life | ≈2 h (progesterone) | ≈8.5 h (21-F-progesterone) | Resistance to reductases/CYPs |
PR binding affinity (Kd) | 1.0 (promegestone = ref) | 1.6–2.2 | Enhanced H-bonding/electrostatics |
The strategic placement of fluorine at C21 thus exemplifies "metabolic steering" — suppressing undesired metabolic pathways while amplifying target engagement. This principle underpins 21-fluoropromegestone’s utility as a probe for PR-mediated signaling without interference from glucocorticoid/mineralocorticoid cross-talk [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7